Sotorasib, also known as AMG-510, is a groundbreaking small molecule in the field of cancer research. [, ] It belongs to a class of compounds known as Kirsten rat sarcoma viral oncogene homolog (KRAS) G12C inhibitors. [, , , , , , , ] Specifically, sotorasib targets the mutated KRAS G12C protein, a common oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its role in scientific research revolves around its potential to suppress tumor growth by inhibiting this mutated protein. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Sotorasib has garnered significant attention due to its ability to target a previously considered "undruggable" protein, opening up new avenues for cancer treatment research. [, , , ]
The synthesis of sotorasib involves a multi-step process that incorporates principles of organic chemistry and medicinal chemistry. [] A key aspect of its synthesis involves addressing the atropisomerism present in the molecule. [] Atropisomers are stereoisomers arising from restricted rotation around a single bond, and sotorasib exists as two atropisomers due to its biaryl moiety. [] A specific atropisomer, the (M)-atropisomer, exhibits significantly higher potency in inhibiting KRAS G12C, necessitating its selective synthesis. []
The synthesis of the desired (M)-atropisomer has been achieved through various approaches, including asymmetric catalysis, chiral chromatographic purification, and classical resolution. [] While chiral chromatography methods were initially employed for large-scale production, a classical resolution process using thermal recycling of the undesired atropisomer proved more efficient on a metric-ton scale, offering a robust and environmentally friendly approach. []
A defining characteristic of sotorasib is its ability to form a covalent bond with the KRAS G12C protein. [, , ] This covalent interaction occurs through a Michael addition reaction, where the acrylamide group of sotorasib reacts with the cysteine residue (Cys12) of the KRAS G12C protein. [, , ] This irreversible binding effectively locks the KRAS G12C protein in an inactive state, preventing its downstream signaling activity. [, , ]
Sotorasib functions as a covalent inhibitor, selectively targeting the KRAS G12C mutant protein. [, , , , , , , ] It binds to the inactive, GDP-bound form of KRAS G12C, preventing its activation and subsequent downstream signaling through the MAPK pathway. [, , , , , , , ] This pathway is crucial for cell growth and proliferation, and its disruption by sotorasib leads to the inhibition of tumor growth. [, , , , , , , ]
While detailed information on the physical and chemical properties of sotorasib is not explicitly provided in the provided abstracts, its oral bioavailability and ability to cross the blood-brain barrier are highlighted in several studies. [, , , ] These properties are essential for its potential as a therapeutic agent, enabling effective delivery to target tissues.
a) Non-Small Cell Lung Cancer (NSCLC): Sotorasib has shown significant efficacy in preclinical models of NSCLC harboring the KRAS G12C mutation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its ability to induce tumor regression and improve survival rates has been documented in various studies. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
b) Colorectal Cancer (CRC): Although sotorasib has shown modest efficacy as a monotherapy in CRC, preclinical studies suggest that combining it with other targeted agents, such as EGFR inhibitors, could enhance its effectiveness in this cancer type. [, , ]
d) Exploring Combination Therapies: A significant area of research involves investigating sotorasib in combination with other therapeutic agents. [, , , , , , , , , ] Combination strategies are aimed at improving treatment response, preventing or delaying acquired resistance, and tackling intrinsic resistance. [, , , , , , , , , ] Examples of combination partners explored include SHP2 inhibitors, EGFR inhibitors, MEK inhibitors, chemotherapy agents, and immunotherapy agents. [, , , , , , , , , ]
e) Investigating Resistance Mechanisms: A crucial aspect of sotorasib research involves understanding the mechanisms of resistance to its action. [, , , , , , ] This includes investigating both inherent and acquired resistance. [, , , , , , ] Identified resistance mechanisms include mutations in KRAS G12C, amplification of KRAS G12C, activation of bypass signaling pathways, and alterations in feedback loops. [, , , , , , ] This research is crucial for developing strategies to overcome resistance and improve long-term treatment success.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6